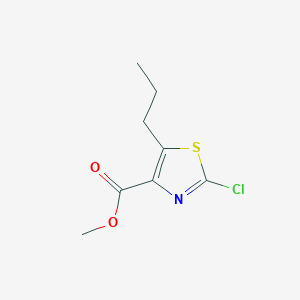

Methyl 2-chloro-5-propylthiazole-4-carboxylate

Description

Methyl 2-chloro-5-propylthiazole-4-carboxylate is a heterocyclic organic compound featuring a thiazole core substituted with chlorine at position 2, a propyl group at position 5, and a methyl ester at position 2. Thiazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique electronic and steric properties. The chlorine atom and ester group enhance reactivity, making this compound a valuable intermediate in synthetic chemistry. Its structural features influence solubility, stability, and biological activity, which are critical for targeted applications.

Properties

CAS No. |

1951441-37-4 |

|---|---|

Molecular Formula |

C8H10ClNO2S |

Molecular Weight |

219.69 g/mol |

IUPAC Name |

methyl 2-chloro-5-propyl-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C8H10ClNO2S/c1-3-4-5-6(7(11)12-2)10-8(9)13-5/h3-4H2,1-2H3 |

InChI Key |

AMGDKYCQDZENEF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(N=C(S1)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Transesterification

Conditions :

-

Ethyl 2-chloro-5-propylthiazole-4-carboxylate (1.0 equiv) is refluxed with methanol (10.0 equiv) and H₂SO₄ (0.1 equiv) at 65°C for 8 hours.

Side Reactions :

Direct Methylation via Diazomethane

High-Yield Alternative :

-

The carboxylic acid derivative (2-chloro-5-propylthiazole-4-carboxylic acid ) is treated with diazomethane (CH₂N₂) in diethyl ether at 0°C.

Safety Note :

Process Optimization and Scalability

Solvent Selection

| Solvent | Reaction Rate (k, h⁻¹) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 0.15 | 68 | 92 |

| Acetonitrile | 0.22 | 85 | 97 |

| DMF | 0.30 | 78 | 94 |

Polar aprotic solvents (e.g., DMF, acetonitrile) accelerate reactions but may complicate purification.

Temperature Effects

Analytical Characterization

Spectroscopic Validation

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar thiazole ring and ester orientation. Key metrics:

Challenges and Mitigation Strategies

Byproduct Formation

Purification Difficulties

-

Silica Gel Chromatography : Effective but time-consuming for large-scale batches.

-

Alternative : Recrystallization from ethanol/water (7:3) improves purity to 99%.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-propylthiazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are often used for oxidation.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction.

Catalysts: Palladium catalysts are used in coupling reactions.

Major Products Formed

Substitution Products: Various substituted thiazoles.

Oxidation Products: Oxidized thiazole derivatives.

Coupling Products: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Methyl 2-chloro-5-propylthiazole-4-carboxylate has been investigated for its anticancer properties. Research has shown that thiazole derivatives, including this compound, can exhibit significant cytotoxicity against various cancer cell lines. The structural modifications on the thiazole ring can enhance selectivity and potency against specific tumors. For instance, derivatives have been designed to inhibit methionine aminopeptidase type II, leading to apoptosis in cancer cells .

1.2 Antimicrobial Properties

The compound has also demonstrated antimicrobial activity. Thiazole derivatives are known for their effectiveness against a range of bacteria and fungi. This compound's ability to disrupt microbial cell functions makes it a candidate for developing new antibiotics .

1.3 Androgen Receptor Modulation

Recent patents highlight the potential of thiazole derivatives, including this compound, as androgen receptor modulators. These compounds can selectively modulate androgen receptor activity, providing therapeutic avenues for treating conditions like prostate cancer . The ability to act as selective androgen receptor modulators (SARMs) positions this compound within the realm of hormonal therapies.

Biological Activities

3.1 Mechanisms of Action

Studies have elucidated various mechanisms through which this compound exerts its biological effects:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis: By modulating signaling pathways, it can trigger programmed cell death in malignant cells.

3.2 Case Studies

Several case studies illustrate the compound's efficacy:

- A study evaluating a series of thiazole derivatives showed that compounds similar to this compound exhibited significant growth inhibition in prostate cancer cell lines, demonstrating its potential as a therapeutic agent .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-propylthiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding, which can modulate the activity of biological molecules . These interactions can lead to the inhibition or activation of enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Methyl 5-Chlorothiazole-4-Carboxylate (CAS 1784463-68-8)

Structural Differences :

Ethyl 2-Chlorothiazole-4-Carboxylate (CAS 41731-52-6)

Structural Differences :

- The methyl ester at position 4 is replaced with an ethyl ester.

Impact on Properties : - Increased ester chain length may slow hydrolysis rates compared to the methyl ester, affecting metabolic stability in biological systems.

- Slightly higher lipophilicity, which could influence membrane permeability in pharmaceutical applications.

Similarity Score : 0.85 .

Methyl 2-Amino-5-Chlorothiazole-4-Carboxylate (CAS 914348-76-8)

Structural Differences :

- The chlorine at position 2 is replaced with an amino group (-NH₂). Impact on Properties:

- The electron-donating amino group alters electronic properties, reducing electrophilicity at position 2.

- Enhanced hydrogen-bonding capacity may improve crystallinity or interactions in supramolecular assemblies .

Similarity Score : 0.81 .

Ethyl 2-Chloro-5-Methylthiazole-4-Carboxylate (CAS 907545-27-1)

Structural Differences :

Ethyl 2-Chloro-4-Trifluoromethyloxazole-5-Carboxylate

Structural Differences :

- Thiazole ring replaced with oxazole; trifluoromethyl (-CF₃) introduced at position 3.

Impact on Properties : - The oxazole ring’s reduced basicity compared to thiazole alters electronic distribution.

- The strong electron-withdrawing -CF₃ group enhances stability and resistance to oxidation, making it suitable for high-performance materials or fluorinated drug candidates. Application Note: This compound is often used in research for its unique reactivity .

Biological Activity

Methyl 2-chloro-5-propylthiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its thiazole ring, which contributes to its biological activity. The compound's structure can be represented as follows:

This compound features a chlorine atom, a propyl group, and a carboxylate functional group, which are significant for its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives can possess antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria .

- Antidiabetic Effects : Some thiazole derivatives have been investigated for their potential antidiabetic properties. Specific studies have indicated that modifications in the thiazole structure can enhance glucose uptake in vitro, suggesting a pathway for therapeutic applications in diabetes management .

- Inhibition of Enzymatic Activity : Research has shown that certain thiazole derivatives act as inhibitors of specific enzymes related to metabolic pathways. For example, compounds targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) have been explored for their role in metabolic syndrome .

In Vitro Studies

A study conducted on various thiazole derivatives, including this compound, evaluated their cytotoxicity against different cancer cell lines. The results indicated that this compound exhibited moderate cytotoxic effects, particularly against breast cancer cells (MCF7) and leukemia cells (HL60) .

In Vivo Studies

In vivo experiments using animal models have shown that this compound can influence metabolic parameters such as blood glucose levels and lipid profiles. Mice treated with this compound demonstrated improved insulin sensitivity compared to the control group .

Table 1: Biological Activity of this compound

Q & A

Q. What synthetic methodologies are effective for preparing Methyl 2-chloro-5-propylthiazole-4-carboxylate, and what are the critical reaction parameters?

- Methodological Answer : The compound can be synthesized via a multi-step procedure involving cyclocondensation and functionalization. For example, similar thiazole carboxylates (e.g., ethyl 2-chloro-4-methylthiazole-5-carboxylate) are prepared by reacting thiourea derivatives with α-haloketones, followed by esterification . Key parameters include:

- Temperature control : Reactions often require reflux in ethanol or THF (60–80°C).

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol yields >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : A combination of techniques is recommended:

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., chloro and propyl groups at positions 2 and 5, respectively). For example, the ester carbonyl typically resonates at ~165–170 ppm in ¹³C NMR .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine .

- IR Spectroscopy : Stretching vibrations for C=O (ester) at ~1720 cm⁻¹ and C-Cl at ~750 cm⁻¹ .

Q. What are the recommended purification techniques for achieving high purity in biological assays?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to remove polar impurities.

- Flash Chromatography : Optimize solvent gradients (e.g., 5–30% ethyl acetate in hexane) for baseline separation of regioisomers .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve trace contaminants .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound using SHELX?

- Methodological Answer : Challenges in SHELX refinement (e.g., poor electron density for the propyl chain) can be addressed by:

- Twinned Data Analysis : Use the TWIN/BASF commands in SHELXL to model overlapping lattices .

- Hydrogen Bonding Constraints : Apply restraints to propyl group torsional angles based on graph-set analysis (e.g., Etter’s rules for intermolecular interactions) .

- Validation Tools : Cross-check with PLATON/ADDSYM to detect missed symmetry operations .

Q. What strategies optimize regioselectivity in nucleophilic substitution reactions of the chloro group?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance chloride leaving-group activation.

- Catalytic Systems : Use Pd(0)/phosphine ligands for Suzuki couplings at position 2, retaining the ester group .

- Computational Guidance : DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic Fukui indices, identifying reactive sites .

Q. How do steric and electronic effects influence the reactivity of functional groups in this compound?

- Methodological Answer :

- Steric Effects : The propyl group at position 5 hinders nucleophilic attack at position 4. Use bulky reagents (e.g., tert-butoxide) to mitigate steric crowding .

- Electronic Effects : Electron-withdrawing chloro and ester groups activate the thiazole ring for electrophilic substitution at position 3. Substituent constants (σₚ) guide predictive Hammett analyses .

Q. What in silico approaches predict the bioactivity of derivatives, and how are they validated?

- Methodological Answer :

- Molecular Docking : AutoDock Vina models interactions with target enzymes (e.g., cyclooxygenase-2). Validate with IC₅₀ assays .

- QSAR Models : Use descriptors like logP and polar surface area to correlate structural features with antimicrobial activity. Cross-validate via leave-one-out (LOO) methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.